![molecular formula C11H23ClN2O2 B595289 (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride CAS No. 1217778-64-7](/img/structure/B595289.png)
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
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Overview
Description
“®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1217778-64-7 . It has a molecular weight of 250.77 and its molecular formula is C11H23ClN2O2 .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors for many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and the compounds synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride” is represented by the linear formula: C11H23ClN2O2 .Chemical Reactions Analysis
The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .Physical And Chemical Properties Analysis
“®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride” is a solid substance . It has a molecular weight of 250.766 g/mol and a monoisotopic mass of 250.144806 Da .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Chiral Optimization
In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .
Synthesis of New Chiral 3-(piperidin-3-yl)-1H-indole Derivatives
This compound has been used in the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives .
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The piperidine ring was essential for chiral optimization .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBCIACSFRCABS-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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